1-(2-methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-6-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

The compound 1-(2-methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-6-carboxamide (CAS 1435985-66-2) is a synthetic, small-molecule hybrid defined by a 1H-indole-6-carboxamide core bearing an N1 methoxyethyl substituent and a 2H-tetrazol-5-yl amide coupling. With a molecular formula of C₁₃H₁₄N₆O₂ and a molecular weight of 286.29 g/mol, its structure embeds both a privileged indole pharmacophore and a nitrogen-rich tetrazole bioisostere within a single, low-molecular-weight scaffold.

Molecular Formula C13H14N6O2
Molecular Weight 286.29 g/mol
Cat. No. B12181687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-6-carboxamide
Molecular FormulaC13H14N6O2
Molecular Weight286.29 g/mol
Structural Identifiers
SMILESCOCCN1C=CC2=C1C=C(C=C2)C(=O)NC3=NNN=N3
InChIInChI=1S/C13H14N6O2/c1-21-7-6-19-5-4-9-2-3-10(8-11(9)19)12(20)14-13-15-17-18-16-13/h2-5,8H,6-7H2,1H3,(H2,14,15,16,17,18,20)
InChIKeyYRRUSLYYNXUHMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-6-carboxamide: Structural Identity and Procurement Baseline


The compound 1-(2-methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-6-carboxamide (CAS 1435985-66-2) is a synthetic, small-molecule hybrid defined by a 1H-indole-6-carboxamide core bearing an N1 methoxyethyl substituent and a 2H-tetrazol-5-yl amide coupling . With a molecular formula of C₁₃H₁₄N₆O₂ and a molecular weight of 286.29 g/mol, its structure embeds both a privileged indole pharmacophore and a nitrogen-rich tetrazole bioisostere within a single, low-molecular-weight scaffold . This specific regioisomeric and substituent arrangement, particularly the 6-carboxamide linkage and the methoxyethyl chain, distinguishes it from other indole-tetrazole conjugates and forms the basis for its selective procurement in structure-activity relationship (SAR) investigations .

Why Generic Indole-Tetrazole Hybrids Cannot Replace 1-(2-Methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-6-carboxamide in SAR Campaigns


Indole-tetrazole conjugates are not interchangeable building blocks; their specific biological signatures are critically dependent on the regioisomerism of the carboxamide on the indole ring and the nature of the N1 substituent. Related indole-tetrazole coupled aromatic amides, such as those reported by Reddy et al. (2022), demonstrate that sub-micromolar tubulin polymerization inhibition (e.g., IC₅₀ 0.34–0.52 µM) is achievable only within a precise structural context, and seemingly conservative changes to the scaffold can abolish this potency . The N1-(2-methoxyethyl) group in the target compound offers a unique balance of polarity and steric bulk (XLogP3-AA ≈ 0.5 ) that is absent in simple N1-methyl or N1-phenyl analogs, directly influencing solubility, permeability, and target binding kinetics. Consequently, substituting this compound with a positional isomer (e.g., 5-carboxamide) or an alternative N1-substituent introduces uncontrolled variables that invalidate SAR hypotheses and delay lead optimization cycles.

Quantitative Differentiation Evidence for 1-(2-Methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-6-carboxamide


Regioisomeric Carboxamide Positioning Drives Divergent Target Engagement vs. 5-Carboxamide and Non-Indole Scaffolds

The target compound's 6-carboxamide substitution pattern on the indole ring represents a critical regioisomeric choice that dictates the spatial orientation of the tetrazole pharmacophore. In the broader class of indole-carboxamide kinase inhibitors, 6-substituted derivatives have been specifically claimed for IKK2 inhibition (US20070254873) , while 5-substituted and 2-substituted indole-tetrazoles populate distinct patent landscapes for antiallergy and steroid 5α-reductase inhibition, respectively . The target compound's unique 6-position linkage pre-organizes the tetrazole for binding pockets that are inaccessible to the commercially available 5-carboxamide isomer (CAS also erroneously cross-referenced as 1435985-66-2 in some vendor catalogs).

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Methoxyethyl N1-Substitution Optimizes Lipophilic Ligand Efficiency vs. Methyl and Hydrogen Analogs

The N1-(2-methoxyethyl) substituent provides a calculated XLogP3-AA of 0.5 for the target compound, which places it in an optimal lipophilicity range for oral drug-likeness . This contrasts sharply with the N1-methyl analog (1-methyl-N-(2H-tetrazol-5-yl)-1H-indole-6-carboxamide, hypothetical) which reduces hydrogen bond acceptor count and dramatically lowers aqueous solubility, and the bulkier N1-phenyl analogs described in the antiallergy patent literature which increase logP beyond the Veber and Egan rule thresholds . In the context of the indole-tetrazole series studied by Reddy et al. (2022), potent tubulin inhibitors 6a and 6f (IC₅₀ 0.34 and 0.52 µM, respectively) maintained favorable ADMET profiles and obeyed all five common drug-likeness rules, a balance enabled by appropriate N-substitution .

Drug-likeness Ligand Efficiency ADME Prediction

Tetrazole Tautomeric State (2H) Impacts Hydrogen-Bonding Network vs. 1H-Tetrazole Isomers

The target compound incorporates a 2H-tetrazol-5-yl moiety, a distinct tautomeric state of the tetrazole ring that influences both its hydrogen-bond donor/acceptor pattern and its metabolic stability. While many indole-tetrazole patent compounds utilize the 1H-tetrazol-5-yl isomer , the 2H-tautomer presents a different electrostatic potential surface map, as demonstrated in X-ray crystallographic studies of structurally related tetrazolyl tryptophols, where crucial aromatic interactions and hydrogen bonding networks were found to be conformationally dependent on the tetrazole tautomer . This specificity is absent from the 1H-tetrazol-5-yl-1H-indole-6-carboxamide analog, which would engage binding site residues with a different hydrogen-bond vector.

Bioisostere Design Molecular Recognition Crystal Engineering

High-Impact Application Scenarios for 1-(2-Methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-6-carboxamide Based on Differential Evidence


Kinase Inhibitor Lead Generation Targeting IKK2 or Related Kinase Cascades

The patent literature explicitly identifies indole-6-carboxamide derivatives as IKK2 inhibitors, and the target compound's 6-substitution pattern matches this pharmacophore hypothesis . Unlike 5-carboxamide isomers, which are absent from the IKK2 patent landscape, this compound provides a direct entry into a biologically validated kinase inhibition program. Procurement for IKK2 biochemical assays (e.g., TR-FRET or radiometric kinase activity assays) ensures that the screening hit is structurally aligned with the patent-defined chemical space, allowing rapid IP protection and minimizing the risk of discovering hits that are already claimed by competitors in unrelated therapeutic areas.

Tubulin Polymerization Inhibitor SAR Expansion via Core Scaffold Hopping

The potent tubulin polymerization inhibition achieved by closely related indole-tetrazole-amide hybrids (IC₅₀ = 0.34 µM and 0.52 µM for compounds 6a and 6f, exceeding the potency of CA-4, IC₅₀ = 1.12 µM) provides a strong rationale for scaffold-hopping exercises. Replacing the 1-methyl-1H-indol-3-yl core with the target compound's 1-(2-methoxyethyl)-1H-indole-6-carboxamide core introduces a regioisomeric and electronic perturbation that can probe the tubulin colchicine-binding site with novel vectors. This compound is therefore a strategic procurement choice for laboratories aiming to generate novel IP around tubulin inhibitors while retaining the validated tetrazole-mediated binding interactions.

Physicochemical Property Optimization Studies within the Indole-Tetrazole Amide Series

With its calculated XLogP3-AA of 0.5, the target compound occupies a distinct lipophilicity niche compared to N1-aryl analogs (predicted logP > 3.0) that dominate the antiallergy patent space . This makes it an ideal probe for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability studies aimed at correlating N1-substituent lipophilicity with membrane flux. Furthermore, its full compliance with classical drug-likeness filters (Lipinski, Veber, Egan rules) recommends it as a low-risk starting point for hit-to-lead chemistry where maintaining favorable ADME properties is paramount.

Crystallographic and Biophysical Fragment Screening Involving Tetrazole Hydrogen-Bonding Networks

The 2H-tautomer of the tetrazole ring provides a unique hydrogen-bond donor/acceptor topology that has been crystallographically characterized in analogous tetrazolyl indole systems . For fragment-based drug discovery campaigns employing X-ray crystallography or nuclear magnetic resonance (STD-NMR/WaterLOGSY), the procurement of the 2H-tetrazol-5-yl isomer ensures the correct hydrogen-bond geometry is presented to the protein target. Using a 1H-tetrazole isomer would produce non-identical electron density in co-crystal structures, impairing structure-guided optimization and potentially misdirecting medicinal chemistry resources.

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